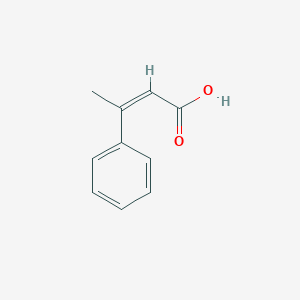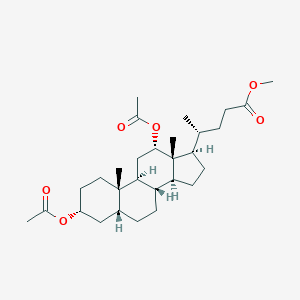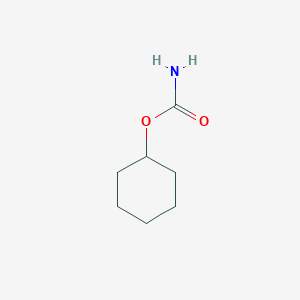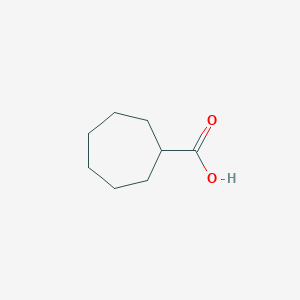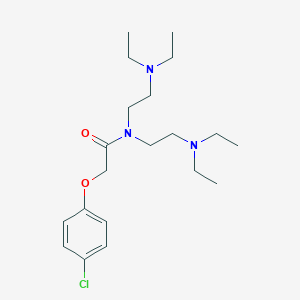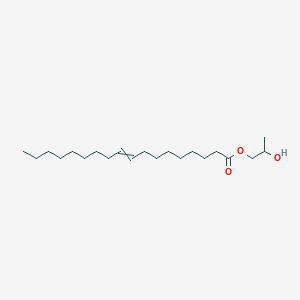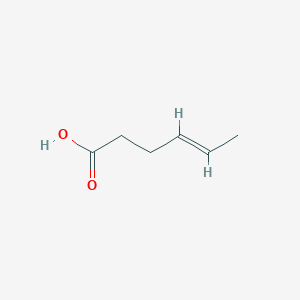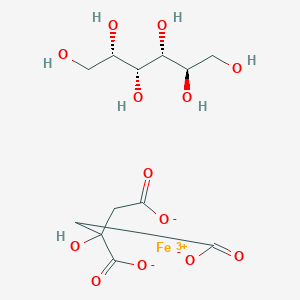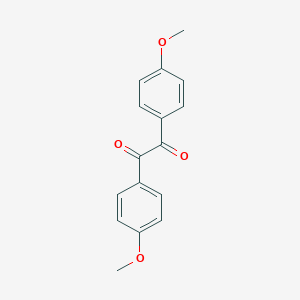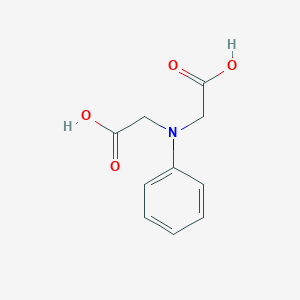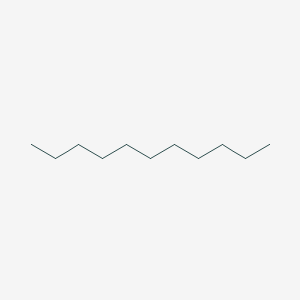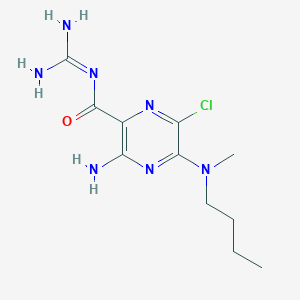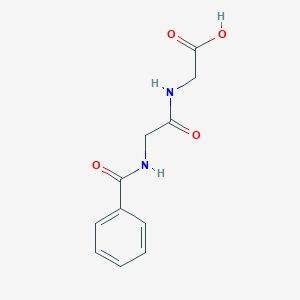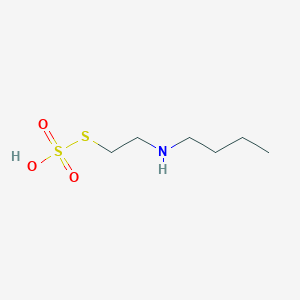
1-(2-Sulfosulfanylethylamino)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Sulfosulfanylethylamino)butane, also known as SSB, is a chemical compound that has been used in scientific research for various purposes. It is a water-soluble compound that is commonly used as a crosslinking agent in protein-protein interactions.
Mécanisme D'action
1-(2-Sulfosulfanylethylamino)butane works by crosslinking proteins through the formation of covalent bonds between the sulfhydryl groups of cysteine residues. This crosslinking enhances the stability of protein complexes and can help to identify protein-protein interactions.
Effets Biochimiques Et Physiologiques
1-(2-Sulfosulfanylethylamino)butane has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not disrupt the native structure of proteins and has no significant effect on their enzymatic activity. 1-(2-Sulfosulfanylethylamino)butane has also been shown to have low toxicity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Sulfosulfanylethylamino)butane in lab experiments is its ability to crosslink proteins without disrupting their native structure. This allows for the study of protein-protein interactions in their natural state. However, 1-(2-Sulfosulfanylethylamino)butane can only crosslink proteins with accessible cysteine residues, which limits its use in certain protein complexes. Additionally, the use of 1-(2-Sulfosulfanylethylamino)butane requires careful optimization of experimental conditions such as pH and temperature.
Orientations Futures
There are several future directions for the use of 1-(2-Sulfosulfanylethylamino)butane in scientific research. One area of interest is the development of 1-(2-Sulfosulfanylethylamino)butane-based biosensors for the detection of protein-protein interactions in vivo. Another area of interest is the use of 1-(2-Sulfosulfanylethylamino)butane in the development of targeted drug delivery systems. Additionally, further research is needed to optimize the conditions for 1-(2-Sulfosulfanylethylamino)butane crosslinking and to explore its potential applications in the study of protein complexes.
Conclusion:
In conclusion, 1-(2-Sulfosulfanylethylamino)butane is a useful compound for the study of protein-protein interactions in scientific research. Its ability to crosslink proteins without disrupting their native structure makes it a valuable tool for the study of protein complexes. While there are limitations to its use, there are also many potential future directions for the development of 1-(2-Sulfosulfanylethylamino)butane-based technologies.
Méthodes De Synthèse
1-(2-Sulfosulfanylethylamino)butane is synthesized by the reaction of 2-aminoethyl sulfonate with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium sulfite to form the final 1-(2-Sulfosulfanylethylamino)butane compound.
Applications De Recherche Scientifique
1-(2-Sulfosulfanylethylamino)butane has been widely used in scientific research as a crosslinking agent for protein-protein interactions. It has been used to study the interactions between proteins in various biological processes such as signal transduction, DNA repair, and protein folding. 1-(2-Sulfosulfanylethylamino)butane has also been used in the development of biosensors and drug delivery systems.
Propriétés
Numéro CAS |
1190-88-1 |
|---|---|
Nom du produit |
1-(2-Sulfosulfanylethylamino)butane |
Formule moléculaire |
C6H15NO3S2 |
Poids moléculaire |
213.3 g/mol |
Nom IUPAC |
1-(2-sulfosulfanylethylamino)butane |
InChI |
InChI=1S/C6H15NO3S2/c1-2-3-4-7-5-6-11-12(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) |
Clé InChI |
HMOFROZMGLUQPI-UHFFFAOYSA-N |
SMILES |
CCCCNCCSS(=O)(=O)O |
SMILES canonique |
CCCCNCCSS(=O)(=O)O |
Synonymes |
Thiosulfuric acid S-[2-(butylamino)ethyl] ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



